molecular formula C47H88O23S B8104383 PEG21-Tos

PEG21-Tos

Cat. No.: B8104383
M. Wt: 1053.3 g/mol
InChI Key: ZWCZGEMXBISIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PEG21-Tos, also known as polyethylene glycol 21-tosylate, is a compound that serves as a polyethylene glycol-based linker. It contains a hydroxyl group and a tosyl group, making it highly versatile in various chemical reactions. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, while the tosyl group acts as an excellent leaving group for nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

PEG21-Tos is synthesized through a series of chemical reactions involving polyethylene glycol and tosyl chloride. The hydroxyl group of polyethylene glycol reacts with tosyl chloride in the presence of a base, typically pyridine, to form this compound. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically purified through column chromatography or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

PEG21-Tos undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

PEG21-Tos exerts its effects primarily through its reactive functional groups. The tosyl group facilitates nucleophilic substitution reactions, allowing the compound to act as a versatile linker in various chemical processes. The polyethylene glycol spacer enhances solubility and stability, making it suitable for use in aqueous environments .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H88O23S/c1-46-2-4-47(5-3-46)71(49,50)70-45-44-69-43-42-68-41-40-67-39-38-66-37-36-65-35-34-64-33-32-63-31-30-62-29-28-61-27-26-60-25-24-59-23-22-58-21-20-57-19-18-56-17-16-55-15-14-54-13-12-53-11-10-52-9-8-51-7-6-48/h2-5,48H,6-45H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCZGEMXBISIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H88O23S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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